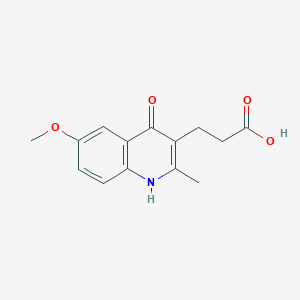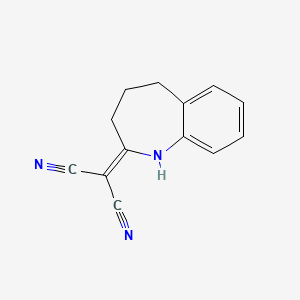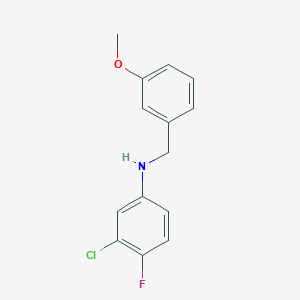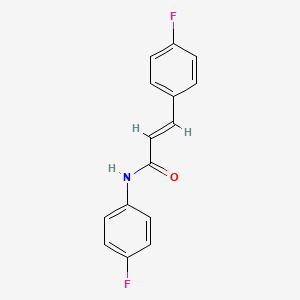
isopropyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical processes, including oxidation reactions and interactions with different reagents. For instance, isopropyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate was synthesized through oxidation of its sulfanyl precursor using 3-chloroperoxybenzoic acid, highlighting the role of oxidation in modifying the molecular structure and introducing functional groups (Choi, Seo, Son, & Lee, 2008).
Molecular Structure Analysis
The molecular structure of compounds similar to isopropyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate often features complex arrangements of atoms and bonds, contributing to their chemical behavior. For example, the crystal structure analysis of isopropyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate revealed intermolecular π–π interactions and C—H⋯π, as well as weak intermolecular C—H⋯O interactions, which stabilize the crystal structure and influence its physical and chemical properties (Choi, Seo, Son, & Lee, 2008).
Chemical Reactions and Properties
Isopropyl derivatives undergo various chemical reactions, including cyclization and interaction with enamines, leading to the formation of complex heterocyclic compounds. For instance, isopropyl 2-(1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrol-3-yl)-2-oxoacetates reacted with N-substituted 3-amino-5,5-dimethylcyclohex-2-en-1-ones, demonstrating the compound's reactivity and ability to form diverse chemical structures (Silaichev, Aliev, & Maslivets, 2009).
properties
IUPAC Name |
propan-2-yl 2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-8(2)17-12(15)7-14-10-6-9(3)4-5-11(10)18-13(14)16/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSMRMGXFZYCDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CC(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(2-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5831922.png)
![N-[2-(4-Ethyl-piperazin-1-yl)-2-oxo-ethyl]-4-fluoro-N-methyl-benzenesulfonamide](/img/structure/B5831939.png)
![{5-[(4-methylphenyl)thio]-2-furyl}methanol](/img/structure/B5831940.png)

![4-{5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5831963.png)
![N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-2,4-dimethylbenzamide](/img/structure/B5831971.png)

![N-[4-(diethylamino)phenyl]nicotinamide](/img/structure/B5831981.png)
![1-[2-(1-azepanyl)-2-oxoethyl]-7-ethyl-1H-indole-3-carbaldehyde](/img/structure/B5832000.png)



![ethyl 4-({[(4,6-dimethyl-2-pyridinyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5832018.png)